molecular formula C17H11BrN4O2S B294613 6-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294613
M. Wt: 415.3 g/mol
InChI Key: SVOWHLKQCIRXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazole derivatives. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 6-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways and the inhibition of specific enzymes.
Biochemical and Physiological Effects
Studies have shown that 6-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent antimicrobial, antitumor, and anti-inflammatory activities. In addition, this compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. These effects are believed to be mediated through the modulation of various signaling pathways in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound has been shown to exhibit strong antimicrobial, antitumor, and anti-inflammatory activities, making it a valuable tool for studying these biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound may be toxic to certain cells and tissues, which could limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 6-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential of this compound as a tool for studying biological processes and identifying novel drug targets.

Synthesis Methods

The synthesis of 6-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several scientific publications. One of the most commonly used methods involves the reaction of 2-(4-bromophenyl)-1,3-benzodioxole-5-carboxylic acid hydrazide with 2-chloro-1,3,4-thiadiazole in the presence of a catalyst such as triethylamine. The resulting product is then treated with sodium azide and copper sulfate to yield the desired compound.

Scientific Research Applications

6-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in medicinal chemistry. Several studies have reported its antimicrobial, antitumor, and anti-inflammatory activities. In addition, this compound has been shown to exhibit potent inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

Molecular Formula

C17H11BrN4O2S

Molecular Weight

415.3 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11BrN4O2S/c18-11-7-5-10(6-8-11)16-21-22-15(19-20-17(22)25-16)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2

InChI Key

SVOWHLKQCIRXOQ-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Br

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Br

Origin of Product

United States

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